molecular formula C19H22FN3O6S B2584938 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide CAS No. 2034454-21-0

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide

Cat. No.: B2584938
CAS No.: 2034454-21-0
M. Wt: 439.46
InChI Key: BLTHIJNPKPMYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide is a fascinating compound within the realm of synthetic organic chemistry. This molecule’s complex structure integrates elements that have shown promise in various scientific applications, spanning across chemistry, biology, and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide, an initial coupling reaction between 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole and 2,3,4-trimethoxybenzamide is typically employed. This is followed by the introduction of the ethyl linker. Reagents such as coupling agents (e.g., EDCI, DCC) and catalysts are crucial to facilitate this reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized catalytic cycles, temperature control, and high-efficiency purification techniques like recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the sulfur atom in the benzothiadiazole ring.

  • Reduction: Reductive reactions may be utilized to modify the functional groups on the benzamide moiety.

  • Substitution: Various substitution reactions can be performed on the trimethoxybenzamide portion or the fluoro substituent on the benzothiadiazole.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-CPBA or KMnO4.

  • Reduction: Reducing agents such as LiAlH4 or NaBH4.

  • Substitution: Using electrophilic or nucleophilic substitution reagents like halides or amines under specific catalysts (e.g., Pd/C for hydrogenations).

Major Products: These reactions yield various derivatives, each potentially bearing unique biological or chemical properties.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide is utilized in multiple fields:

  • Chemistry: As a building block for more complex molecular assemblies.

  • Biology: Investigated for its potential as a ligand in receptor studies due to its molecular affinity.

  • Medicine: Examined for potential therapeutic effects, such as in anticancer or antimicrobial research.

  • Industry: Used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets and Pathways: Interacts with enzymes or receptors in biological systems. The fluoro and trimethoxy functional groups enhance its binding affinity to these targets, influencing signal transduction pathways or enzymatic activities.

Comparison with Similar Compounds

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide stands out due to its unique combination of functional groups:

  • Similar Compounds: Other derivatives of benzothiadiazole or trimethoxybenzamide. For instance, comparing with compounds bearing different halogens (e.g., chloro or bromo analogs) or other alkyl substituents can highlight this compound's unique biological or chemical activity due to the presence of the fluoro group and trimethoxy structure.

While the exploration of this compound is far from complete, its synthesis and application illustrate the intricate and exciting nature of modern chemical research. Curious about another topic or want to dive deeper? Your call!

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O6S/c1-22-14-7-5-12(20)11-15(14)23(30(22,25)26)10-9-21-19(24)13-6-8-16(27-2)18(29-4)17(13)28-3/h5-8,11H,9-10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTHIJNPKPMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.